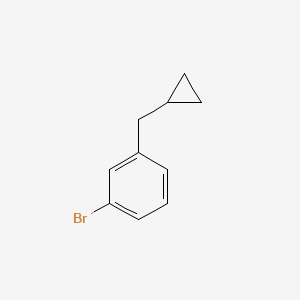

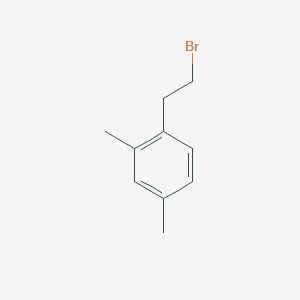

1-Bromo-3-(cyclopropylmethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Bromo-3-(cyclopropylmethyl)benzene is a brominated aromatic molecule that is structurally characterized by the presence of a bromine atom attached to the benzene ring and a cyclopropylmethyl group at the meta position. This compound serves as a versatile intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed processes and other organometallic transformations .

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves the use of brominating agents such as N-Bromosuccinimide (NBS) or dibromo compounds. For instance, a related compound, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, was prepared and its synthesis reported, indicating the potential for similar synthetic routes to be applied to this compound . Additionally, the synthesis of complex brominated structures like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from simpler brominated precursors demonstrates the synthetic versatility of brominated aromatic compounds .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal structure and spectral characterization of a related compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo annulene, were determined using these techniques, providing insights into the molecular geometry and electronic structure . Density functional theory (DFT) calculations can complement experimental data, offering theoretical insights into the optimized structure and electronic properties of such molecules .

Chemical Reactions Analysis

Brominated benzene derivatives are known to participate in various chemical reactions, serving as building blocks for more complex molecules. The palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine is an example of how these compounds can be transformed into naphthalene and indenoquinoline derivatives . The reactivity of brominated compounds with organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper species, further highlights their utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of the bromine atom and any additional substituents on the benzene ring. For instance, the steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectral properties, indicating the presence of rotational isomers . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), can be assessed through DFT studies to understand the reactivity and interaction potential of these molecules .

科学的研究の応用

Fluorescence Properties

A derivative of 1-Bromo-3-(cyclopropylmethyl)benzene, namely 1-Bromo-4-(2,2-diphenylvinyl) benzene, has been synthesized and its structure characterized by various methods including NMR, IR, and XRD. Notably, this compound exhibits intriguing fluorescence properties, with variations in emission wavelengths and intensity based on the state (solution vs. solid state), demonstrating the potential applications of derivatives of this compound in materials science and photonics (Zuo-qi, 2015).

Synthesis of ortho-CF2Br-Substituted Biaryls

The application of 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels–Alder reactions for synthesizing ortho-CF2Br-Substituted Biaryls highlights another facet of the chemical's utility. This process showcases the molecule's adaptability in participating in complex reactions, contributing to the field of chemical synthesis and offering pathways to create novel compounds with potential utility in various industries (Muzalevskiy et al., 2009).

Isoindole Synthesis

The compound has been implicated in the synthesis of isoindoles, again emphasizing its versatility in organic synthesis. The Br/Li exchange in this context is a critical step, showcasing the compound's reactivity and potential as a starting material or intermediate in the synthesis of complex organic molecules (Kuroda & Kobayashi, 2015).

Safety and Hazards

作用機序

Target of Action

Bromobenzenes are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

1-Bromo-3-(cyclopropylmethyl)benzene likely participates in reactions similar to other bromobenzenes. For instance, in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond .

Biochemical Pathways

Bromobenzenes are generally involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .

Result of Action

In general, bromobenzenes can participate in various organic reactions, leading to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which bromobenzenes are often used, is known for its mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

1-bromo-3-(cyclopropylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-3-1-2-9(7-10)6-8-4-5-8/h1-3,7-8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGWOAMARPSFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)

![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)

![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)